molecular formula C12H16ClNO2S B1470079 2-(1-((5-Chlorothiophen-2-yl)methyl)piperidin-4-yl)acetic acid CAS No. 1507397-42-3

2-(1-((5-Chlorothiophen-2-yl)methyl)piperidin-4-yl)acetic acid

Cat. No.: B1470079
CAS No.: 1507397-42-3
M. Wt: 273.78 g/mol
InChI Key: MOPSGDWOBRWNCB-UHFFFAOYSA-N
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Description

2-(1-((5-Chlorothiophen-2-yl)methyl)piperidin-4-yl)acetic acid is a chemical compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a chlorothiophene moiety and an acetic acid group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

2-[1-[(5-chlorothiophen-2-yl)methyl]piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2S/c13-11-2-1-10(17-11)8-14-5-3-9(4-6-14)7-12(15)16/h1-2,9H,3-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPSGDWOBRWNCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(=O)O)CC2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((5-Chlorothiophen-2-yl)methyl)piperidin-4-yl)acetic acid typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(1-((5-Chlorothiophen-2-yl)methyl)piperidin-4-yl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to 2-(1-((5-Chlorothiophen-2-yl)methyl)piperidin-4-yl)acetic acid may exhibit neuroprotective effects. A study demonstrated that derivatives could potentially mitigate symptoms associated with neurodegenerative diseases such as Alzheimer's and Parkinson's by modulating neurotransmitter systems .

Antidepressant Activity

The compound has been investigated for its antidepressant properties. In animal models, it showed significant reductions in depressive-like behaviors, suggesting a role in the modulation of serotonin and norepinephrine pathways . This aligns with findings from other studies that emphasize the importance of piperidine derivatives in developing new antidepressants.

Anti-inflammatory Effects

There is evidence supporting the anti-inflammatory properties of this class of compounds. In vitro studies have shown that they can inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory disorders .

Case Studies

StudyFindingsApplication
Shiri et al. (2018)Demonstrated neuroprotective effects in rodent modelsPotential treatment for neurodegenerative diseases
Academia.edu (2020)Showed significant antidepressant activityDevelopment of new antidepressants
Brazilian Journal of Pharmaceutical Sciences (2020)Inhibition of pro-inflammatory cytokinesTreatment for inflammatory diseases

Mechanism of Action

The mechanism of action of 2-(1-((5-Chlorothiophen-2-yl)methyl)piperidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and chlorothiophene-containing molecules. Examples include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

2-(1-((5-Chlorothiophen-2-yl)methyl)piperidin-4-yl)acetic acid, with the CAS number 1248254-91-2, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H16ClNOS, with a molecular weight of approximately 245.76 g/mol. The structure features a piperidine ring substituted with a 5-chlorothiophenyl group, which is hypothesized to contribute to its biological activity.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity : Studies have shown that thiophene derivatives possess significant antimicrobial properties, potentially making them candidates for developing new antibiotics .
  • Antioxidant Properties : The antioxidant capacity of related compounds suggests that they may help in mitigating oxidative stress in biological systems .

The mechanism by which this compound exerts its effects may involve interaction with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : Similar compounds have been shown to act on GPCRs, influencing signaling pathways related to inflammation and pain .
  • Protein Tyrosine Phosphatases (PTPs) : Some studies suggest that derivatives can inhibit specific PTPs, which play critical roles in cellular signaling and metabolism .

In Vitro Studies

A study focusing on the inhibitory effects of related compounds on PTP1B demonstrated significant activity with IC50 values in the low micromolar range. This suggests potential applications in metabolic disorders like diabetes .

In Vivo Studies

Research involving animal models has indicated that compounds with similar structures can exhibit anti-inflammatory effects. For instance, a derivative was tested in diet-induced obesity models, showing promising results in reducing weight gain and improving metabolic profiles .

Data Tables

Property Value
Molecular FormulaC11H16ClNOS
Molecular Weight245.76 g/mol
CAS Number1248254-91-2
Standard Purity≥98%
Biological Activity Effect
AntimicrobialSignificant activity observed
AntioxidantReduces oxidative stress
PTP InhibitionLow micromolar IC50 values

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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